molecular formula C11H17BO2 B2456367 (2,6-Diethyl-4-methylphenyl)boronic acid CAS No. 953075-90-6

(2,6-Diethyl-4-methylphenyl)boronic acid

Cat. No. B2456367
CAS RN: 953075-90-6
M. Wt: 192.07
InChI Key: RJIQZLJNCMHCCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a boronic acid generally consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is capable of forming stable covalent bonds with other atoms, making boronic acids useful in a variety of chemical reactions .

Chemical Reactions Boronic acids are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of reaction that forms carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of (2,6-Diethyl-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.36 , which could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This contributes to the synthesis of a wide range of organic compounds, enhancing the diversity of chemical structures that can be achieved in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . The compound’s action may also be affected by the specific conditions of the Suzuki–Miyaura coupling reaction, including the choice of catalyst and the reaction temperature .

Advantages and Limitations for Lab Experiments

The advantages of using (2,6-Diethyl-4-methylphenyl)boronic acid in laboratory experiments include its low cost, availability, and ease of use. It is also a relatively non-toxic compound and does not interact with enzymes or other proteins in the body. One limitation of using this compound in laboratory experiments is that it is not as effective as other catalysts in some reactions.

Future Directions

There are a number of potential future directions for (2,6-Diethyl-4-methylphenyl)boronic acid. One potential direction is the development of new synthesis methods for organic compounds and materials using this compound as a catalyst. Additionally, this compound could be used in the development of new materials and pharmaceuticals. Furthermore, this compound could be used in the development of new laboratory experiments and techniques. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound.

Synthesis Methods

(2,6-Diethyl-4-methylphenyl)boronic acid can be synthesized from the reaction of 2,6-diethyl-4-methylphenol with boron tribromide in an inert solvent such as toluene or tetrahydrofuran. The reaction proceeds via a nucleophilic bromination of the phenol followed by a boron-based rearrangement to form the desired boronic acid.

Scientific Research Applications

(2,6-Diethyl-4-methylphenyl)boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds and materials, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in the synthesis of a variety of organic compounds and materials. Additionally, this compound has been used in a variety of laboratory experiments as a catalyst or reagent.

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can pose health risks if improperly handled. Always refer to the safety data sheet of the specific boronic acid for detailed safety and handling information .

properties

IUPAC Name

(2,6-diethyl-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQZLJNCMHCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1CC)C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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